molecular formula C21H29N3O2S B2554695 N-cycloheptyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide CAS No. 950345-57-0

N-cycloheptyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide

Cat. No. B2554695
CAS RN: 950345-57-0
M. Wt: 387.54
InChI Key: HIBHFPYPVHHDAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a useful research compound. Its molecular formula is C21H29N3O2S and its molecular weight is 387.54. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis Applications

Thieno[2,3-d]pyrimidine derivatives have been utilized in the synthesis of various heterocyclic compounds, demonstrating their importance in medicinal chemistry. For example, the use of acetoacetanilides for synthesizing thienopyridines and other fused derivatives highlights the versatility of thieno[2,3-d]pyrimidine compounds in creating complex molecular structures with potential therapeutic uses (Harb, Hussein, & Mousa, 2006). Additionally, the synthesis of 4H-cyclohepta[4,5]pyrrolo[1,2-a]pyrimidin-4-ones from 2-aminocyclohepta[b]pyrroles further underscores the compound's utility in generating polycyclic structures (Abe, 1987).

Multicomponent Reactions for Heterocycle Formation

The compound's framework facilitates multicomponent reactions, as demonstrated by the synthesis of 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine derivatives using cyanamide as a building block in a Biginelli-type reaction. This method showcases the adaptability of thieno[2,3-d]pyrimidine derivatives in creating diverse heterocyclic systems with possible biological implications (Hulme et al., 2008).

Antimicrobial Applications

Research into new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating the pyrimidine ring has revealed moderate antimicrobial activities, indicating the potential of thieno[2,3-d]pyrimidine derivatives in developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2009).

Crystal Structure and Biological Activity

The crystal structure analysis of derivatives, such as N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, has contributed to understanding the molecular basis of their herbicidal activity. Such studies are crucial for designing compounds with specific biological activities (Liu et al., 2008).

properties

IUPAC Name

N-cycloheptyl-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S/c25-18(22-14-8-4-1-2-5-9-14)13-12-17-23-20(26)19-15-10-6-3-7-11-16(15)27-21(19)24-17/h14H,1-13H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBHFPYPVHHDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CCC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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